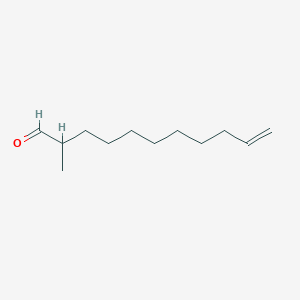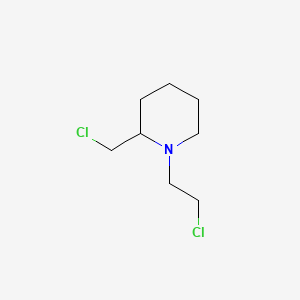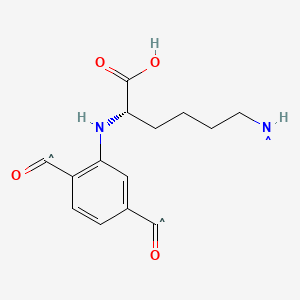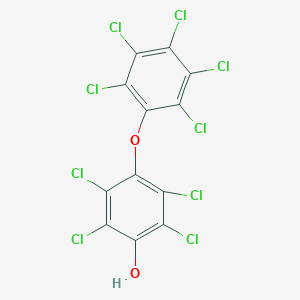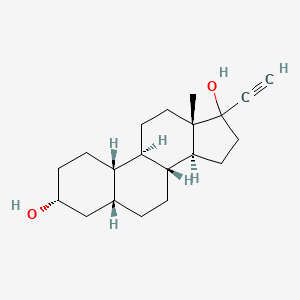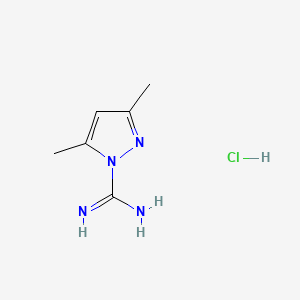
3,5-ジメチル-1H-ピラゾール-1-カルボキシミダミド塩酸塩
説明
Synthesis Analysis
The synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a closely related compound, involves condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis. This method has been improved from its known preparation in the presence of acetic acid, showcasing advancements in synthetic techniques for pyrazole derivatives (Ozerova et al., 2015).
Molecular Structure Analysis
The structure of this compound has been characterized through NMR, IR spectroscopy, and X-ray diffraction analysis, providing detailed insights into its molecular framework. This structural elucidation is crucial for understanding the compound's reactivity and properties (Ozerova et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of pyrazole-1-carboxamidines highlights their potential as inhibitors of nitric oxide synthase, indicating significant bioactivity that could be leveraged in various chemical and pharmacological applications. This underscores the compound's relevance beyond mere structural interest (Lee et al., 2000).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and stability, are influenced by their molecular structure. For example, derivatives synthesized for activation of soluble guanylate cyclase show varied solubility profiles, which are critical for their application in medicinal chemistry (Selwood et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under different conditions, are essential for understanding the compound's potential applications. The synthesis and study of similar pyrazole derivatives, demonstrating a range of reactivities and chemical behaviors, provide a foundation for further exploration of pyrazole-1-carboxamidine derivatives (Rosa et al., 2008).
科学的研究の応用
グアニジル化中空糸膜の調製
この化合物は、グアニジル化中空糸膜の調製に使用されます 。これらの膜は、水処理、ガス分離、バイオテクノロジーなど、さまざまな分野で潜在的な用途があります。
アミンのグアニリル化
3,5-ジメチル-1H-ピラゾール-1-カルボキシミダミド塩酸塩は、アミンのグアニリル化に使用されます 。このプロセスは、さまざまな医薬品やその他の有機化合物の合成において重要です。
ペプチド合成
この化合物は、ペプチド合成において重要な役割を果たします 。ペプチドは、創薬、治療薬、分子プローブとして、幅広い用途を持っています。
ビスグアニジニウムコレステロール誘導体の合成
3,5-ジメチル-1H-ピラゾール-1-カルボキシミダミド塩酸塩は、ビスグアニジニウムコレステロール誘導体の合成に使用されます 。これらの誘導体は、特に新規薬物の設計において、医薬品化学の分野で潜在的な用途があります。
作用機序
Target of Action
It is known that pyrazole derivatives form the core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is used as a polymer-bound reagent for the amidation of amines to make guanidines . This suggests that it may interact with its targets by facilitating the formation of guanidine structures.
Result of Action
It has been used in the synthesis of novel 3,5-dimethyl-1h-pyrazole-1-carbothiohydrazide derivatives, which showed promising anti-tumor activity against liver carcinoma (hepg2) and lung carcinoma (a549) cell lines .
Action Environment
It should also be kept away from sources of ignition and direct sunlight .
生化学分析
Biochemical Properties
Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride plays a crucial role in biochemical reactions, particularly in the guanylation of amines. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of guanidine groups. It is known to interact with primary and secondary aliphatic amines under mild conditions, leading to the formation of guanidylated products . The nature of these interactions involves the formation of stable guanidine derivatives, which are essential in peptide synthesis and other biochemical processes .
Cellular Effects
The effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .
Molecular Mechanism
The molecular mechanism of action of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride involves its binding interactions with biomolecules. This compound acts as a guanylation reagent, forming stable guanidine derivatives with primary and secondary aliphatic amines . The binding interactions involve the formation of covalent bonds between the compound and the target amines, leading to the formation of guanidylated products. Additionally, it can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . These molecular interactions result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride change over time. This compound is known for its stability under ambient conditions, with a melting point of 112-114°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity . At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is involved in various metabolic pathways, particularly those related to guanylation reactions. It interacts with enzymes and cofactors involved in the formation of guanidine groups, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within specific tissues are crucial for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
特性
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-3-5(2)10(9-4)6(7)8;/h3H,1-2H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOESWKXGHYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22906-75-8 (Parent) | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20193089 | |
| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40027-64-3 | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40027-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Guanyl-3,5-dimethylpyrazole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BB2E5H2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)


